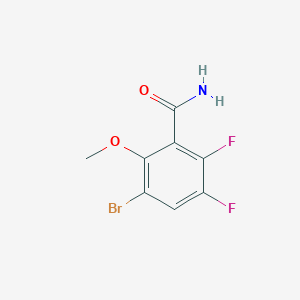

3-Bromo-5,6-difluoro-2-methoxybenzamide

Description

3-Bromo-5,6-difluoro-2-methoxybenzamide (CAS Ref: 54-PC303495) is a fluorinated aromatic compound featuring a benzamide backbone substituted with bromine at position 3, fluorine atoms at positions 5 and 6, and a methoxy group at position 2. This compound is commercially available for research purposes, with pricing ranging from €313 for 1g to €841 for 5g, reflecting its specialized applications in synthetic chemistry and pharmaceutical development . The bromine atom and electron-withdrawing fluorine substituents make it a candidate for nucleophilic aromatic substitution (NAS) reactions, while the methoxy group may influence solubility and steric interactions.

Properties

Molecular Formula |

C8H6BrF2NO2 |

|---|---|

Molecular Weight |

266.04 g/mol |

IUPAC Name |

5-bromo-2,3-difluoro-6-methoxybenzamide |

InChI |

InChI=1S/C8H6BrF2NO2/c1-14-7-3(9)2-4(10)6(11)5(7)8(12)13/h2H,1H3,(H2,12,13) |

InChI Key |

QTISAVMPRJHRFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1C(=O)N)F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-difluoro-2-methoxybenzamide typically involves the bromination and fluorination of a methoxybenzamide precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or similar compounds. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of 3-Bromo-5,6-difluoro-2-methoxybenzamide may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-difluoro-2-methoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5,6-difluoro-2-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxybenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with target proteins or enzymes. This interaction can inhibit the activity of these targets, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde ethyleneacetal (49)

- Structure : Bromine (position 3), dimethoxy (positions 5,6), nitro (position 2), and an ethyleneacetal group.

- Reactivity : The nitro group strongly activates the aromatic ring for electrophilic substitution, whereas bromine facilitates NAS. The ethyleneacetal protects the aldehyde, enabling selective functionalization .

- Physical Properties: Melting point 79.5–80.5 °C; IR bands at 1577 cm⁻¹ (C=O stretch) and 1534 cm⁻¹ (NO₂ asymmetric stretch) .

Comparison : Unlike 3-Bromo-5,6-difluoro-2-methoxybenzamide, this compound lacks fluorine and an amide group, but shares bromine and methoxy substituents. The nitro group increases ring electron deficiency, enhancing NAS reactivity compared to the benzamide derivative.

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide

- Structure : Bromine (position 5), fluorine (position 2), and a methoxyphenylamide group.

- Properties : Molecular weight 324.145 g/mol; distinct substitution pattern alters steric and electronic profiles compared to the 3-bromo isomer .

Comparison : The positional isomerism (bromine at 5 vs. 3) significantly impacts reactivity. Bromine at position 3 in 3-Bromo-5,6-difluoro-2-methoxybenzamide may allow more efficient NAS due to proximity to electron-withdrawing fluorine atoms, whereas bromine at position 5 in this analog could reduce accessibility.

Functional Group Influence

3-Bromo-4-methoxybenzonitrile

- Structure : Bromine (position 3), methoxy (position 4), and a nitrile group.

Comparison : The amide group in 3-Bromo-5,6-difluoro-2-methoxybenzamide offers hydrogen-bonding capacity, improving solubility in polar solvents, while the nitrile group in this analog may enhance thermal stability.

Fluorinated Analogs

2-Ethoxy-5-(trifluoromethyl)benzaldehyde

- Structure : Ethoxy (position 2), trifluoromethyl (position 5), and aldehyde group.

- Applications : Used in synthesizing fluorinated pharmaceuticals due to the strong electron-withdrawing CF₃ group .

Comparison : The trifluoromethyl group provides greater electronegativity than fluorine atoms in 3-Bromo-5,6-difluoro-2-methoxybenzamide, but the latter’s dual fluorine substituents and bromine create a unique electronic environment for regioselective reactions.

Brominated Steroid Derivatives

Methyl 3-keto-4β-bromo-5β-cholanoate

- Structure : Brominated steroid with a keto group at position 3.

- Reactivity : Bromine facilitates dehydrogenation and tritium labeling studies, as shown in Corey and Sneen’s debromination experiments .

Comparison : While both compounds contain bromine, the steroid derivative’s aliphatic bromine undergoes elimination rather than NAS, highlighting the role of aromatic vs. aliphatic contexts in bromine reactivity.

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Reactivity Highlights |

|---|---|---|---|---|

| 3-Bromo-5,6-difluoro-2-methoxybenzamide | 294.06 | Br (3), F (5,6), OMe (2), amide | Not reported | NAS, hydrogen bonding |

| 3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde ethyleneacetal | 335.73 | Br (3), OMe (5,6), NO₂ (2) | 79.5–80.5 | Electrophilic substitution, NAS |

| 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide | 324.15 | Br (5), F (2), OMe (2) | Not reported | Steric hindrance at position 5 |

| 2-Ethoxy-5-(trifluoromethyl)benzaldehyde | 218.17 | OEt (2), CF₃ (5) | Not reported | Strong electron-withdrawing effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.